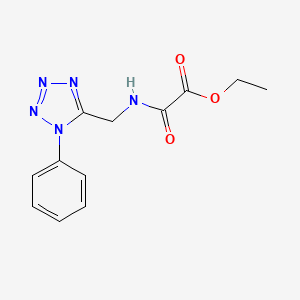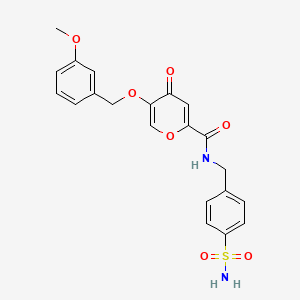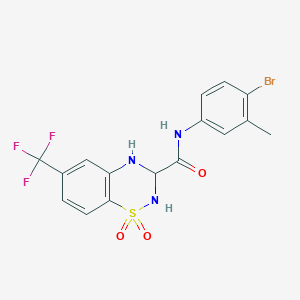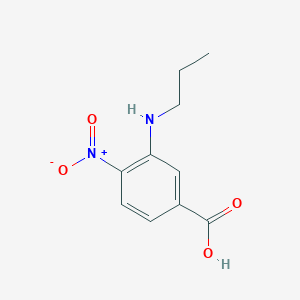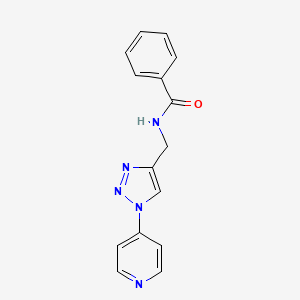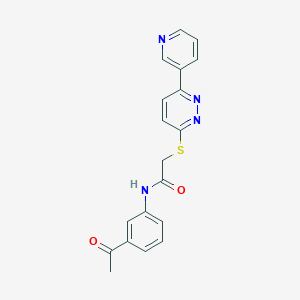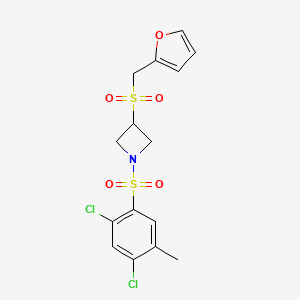![molecular formula C20H22N4O B2504752 4-[[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile CAS No. 2319851-66-4](/img/structure/B2504752.png)
4-[[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile” is a chemical compound. It is related to a series of compounds that have been evaluated as p21-activated kinase 4 (PAK4) inhibitors . These compounds have shown significant inhibitory activity against PAK4, which plays critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on chemical inhibitors of Cytochrome P450 (CYP) isoforms highlights the significance of understanding the metabolism of drugs by hepatic enzymes. Chemical inhibitors are crucial for predicting drug-drug interactions (DDIs) and determining the specific CYP isoforms involved in the metabolism of various drugs. This area of research is vital for drug development and safety pharmacology (Khojasteh et al., 2011).
DNA Minor Groove Binders
The study of DNA minor groove binders, such as Hoechst 33258 and its analogues, provides insights into the interactions between synthetic dyes and DNA. These compounds have applications in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors. Understanding their binding specificity and mechanism offers a pathway to rational drug design and the development of new therapeutic agents (Issar & Kakkar, 2013).
Dipeptidyl Peptidase IV Inhibitors
The development of dipeptidyl peptidase IV (DPP IV) inhibitors illustrates the search for new therapeutic agents for type 2 diabetes mellitus. These inhibitors work by preventing the degradation of incretin hormones, thereby promoting insulin secretion. This research area involves understanding the chemical structures and mechanisms of action of these inhibitors, highlighting the importance of selective inhibition for therapeutic efficacy (Mendieta et al., 2011).
Antimicrobial Agents
The exploration of monoterpenes, such as p-cymene, for their antimicrobial properties underlines the potential of natural compounds in addressing the global challenge of antimicrobial resistance. This research area focuses on identifying and understanding the mechanisms of action of these compounds, paving the way for their application in human healthcare and the functionalization of biomaterials and nanomaterials (Marchese et al., 2017).
Mechanism of Action
The related compounds have been evaluated as PAK4 inhibitors . PAK4 is a member of the serine/threonine protein kinases, activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . Inhibition of PAK4 can lead to the inhibition of cell growth, promotion of cell apoptosis, and regulation of cytoskeleton functions .
properties
IUPAC Name |
4-[[4-(3-cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c21-13-15-1-3-16(4-2-15)14-23-11-9-18(10-12-23)24-20(25)8-7-19(22-24)17-5-6-17/h1-4,7-8,17-18H,5-6,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIUMTNDHGTKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)piperidin-1-yl]methyl}benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-4-[[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504671.png)
